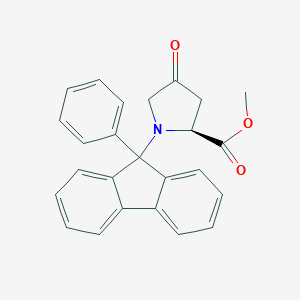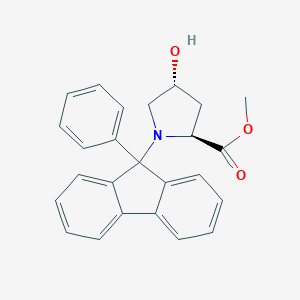
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate, commonly known as ethyl nicotinate, is a chemical compound that belongs to the class of nicotinates. It is an ester of nicotinic acid and ethanol, with a molecular formula of C8H9NO3. Ethyl nicotinate is a colorless to yellowish liquid with a characteristic odor and is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of ethyl nicotinate is not fully understood. However, it is believed to act as a vasodilator by relaxing the smooth muscle in blood vessels, leading to an increase in blood flow. Ethyl nicotinate has also been shown to have anti-inflammatory and analgesic properties.
Effets Biochimiques Et Physiologiques
Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase blood flow to the skin and subcutaneous tissue, leading to an increase in skin temperature. Ethyl nicotinate has also been shown to increase the release of histamine and prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl nicotinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has a low toxicity. However, one limitation of ethyl nicotinate is that it may not be suitable for use in certain experiments due to its vasodilatory effects.
Orientations Futures
There are several future directions for the use of ethyl nicotinate in scientific research. One potential application is in the development of new vasodilators for the treatment of cardiovascular disease. Ethyl nicotinate may also have potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of ethyl nicotinate and its potential uses in other areas of research.
Méthodes De Synthèse
Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
Ethyl nicotinate has been widely used in scientific research for various applications. It has been used as a precursor for the synthesis of other nicotinates and as a reagent in organic synthesis. Ethyl nicotinate has also been used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
111054-55-8 |
|---|---|
Nom du produit |
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h4,6-7,10H,2-3,5H2,1H3 |
Clé InChI |
QGEOKPXGPSCTER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCCC1O |
SMILES canonique |
CCOC(=O)N1C=CCCC1O |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-hydroxy-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
